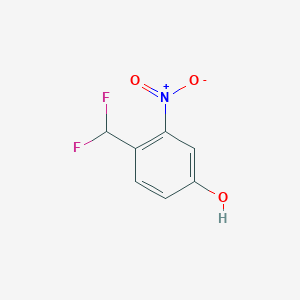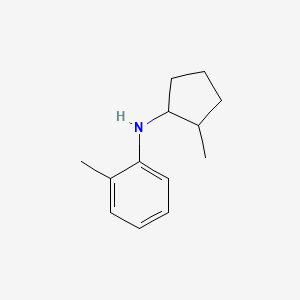
4-(Difluoromethyl)-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-nitrophenol is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-nitrophenol typically involves the introduction of the difluoromethyl group and the nitro group onto a phenol ring. One common method is the nitration of a difluoromethyl-substituted phenol. This can be achieved through the reaction of the phenol with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-3-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Difluoromethyl-substituted derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-nitrophenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
Uniqueness: 4-(Difluoromethyl)-3-nitrophenol is unique due to its specific combination of a difluoromethyl group and a nitro group on a phenol ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H5F2NO3 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-nitrophenol |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)5-2-1-4(11)3-6(5)10(12)13/h1-3,7,11H |
Clé InChI |
CSVLRDGREHVAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)





![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

![5-Amino-3-methyl-6-[(propan-2-yl)amino]hexanoic acid](/img/structure/B13192400.png)

